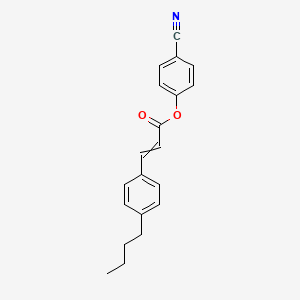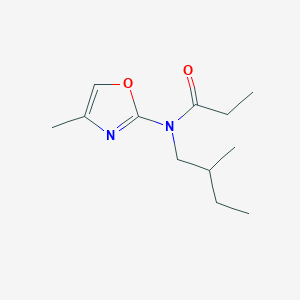![molecular formula C8H7N3O5 B14626500 3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one CAS No. 55656-35-4](/img/structure/B14626500.png)
3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that features an oxazole ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one typically involves the reaction of 2-hydroxy-3-aminopyridine with appropriate reagents. One common method includes the reaction with potassium ethylxanthogenate, followed by cyclization to form the oxazole ring . The structure is confirmed using techniques such as PMR, IR, and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitro group or the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Conversion to 3-(Carboxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one.
Reduction: Formation of 3-(Hydroxymethyl)-5-methyl-6-amino[1,3]oxazolo[4,5-b]pyridin-2(3H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Oxazolo[4,5-b]pyridine-2(3H)-thione: Similar structure but with a thione group instead of a nitro group.
Thiazolo[4,5-b]pyridine derivatives: Similar heterocyclic framework but with sulfur atoms instead of oxygen.
Uniqueness
3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one is unique due to the presence of both a hydroxymethyl and a nitro group, which allows for diverse chemical modifications and potential biological activities .
Propiedades
Número CAS |
55656-35-4 |
|---|---|
Fórmula molecular |
C8H7N3O5 |
Peso molecular |
225.16 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-5-methyl-6-nitro-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C8H7N3O5/c1-4-5(11(14)15)2-6-7(9-4)10(3-12)8(13)16-6/h2,12H,3H2,1H3 |
Clave InChI |
PMLNZAWGVQHMNO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1[N+](=O)[O-])OC(=O)N2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfonyl]-](/img/structure/B14626422.png)
![2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate](/img/structure/B14626428.png)


![Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14626460.png)


![8,8'-[Pyridine-2,6-diylbis(methyleneoxy)]diquinoline](/img/structure/B14626478.png)





